4-Chloro-2-fluorobenzene-1-sulfonyl fluoride

Catalog No.
S2651650
CAS No.
447460-39-1
M.F
C6H3ClF2O2S
M. Wt
212.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-fluorobenzene-1-sulfonyl fluoride

CAS Number

447460-39-1

Product Name

4-Chloro-2-fluorobenzene-1-sulfonyl fluoride

IUPAC Name

4-chloro-2-fluorobenzenesulfonyl fluoride

Molecular Formula

C6H3ClF2O2S

Molecular Weight

212.59

InChI

InChI=1S/C6H3ClF2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H

InChI Key

LWAIUOCPJVOAMO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)F)S(=O)(=O)F

Solubility

not available

Synthesis of [1-(4-chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol

Fluorosulfonylation with Fluorosulfonyl Radicals

Synthesis of SO2F-containing Bioactive Molecules

Photochemical and Electrochemical Strategies for the Synthesis of Sulfonyl Fluorides

Strategies for the construction of these frameworks mainly focus on the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination, for the preparation of sulfonyl fluorides have also been reported .

4-Chloro-2-fluorobenzene-1-sulfonyl fluoride is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine and fluorine atoms, along with a sulfonyl fluoride group. Its molecular formula is C6H4ClF2O2S, and it has a molecular weight of approximately 196.62 g/mol. The presence of the sulfonyl fluoride functional group makes this compound particularly reactive, allowing it to participate in various

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Store the compound in a cool, dry place away from incompatible materials [].

  • Nucleophilic Substitution Reactions: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions, facilitating the synthesis of diverse compounds.
  • Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction processes, particularly affecting the oxidation state of the sulfur atom.
  • Coupling Reactions: It serves as a coupling agent in reactions to form more complex aromatic structures, often utilized in the synthesis of pharmaceuticals and agrochemicals.

The biological activity of 4-chloro-2-fluorobenzene-1-sulfonyl fluoride is primarily attributed to its ability to modify proteins and enzymes. The reactive sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of enzyme activity. This property makes it a useful tool in biochemical studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Several methods exist for synthesizing 4-chloro-2-fluorobenzene-1-sulfonyl fluoride:

  • Halogenation of Benzene Derivatives: This method involves the introduction of chlorine and fluorine atoms into the benzene ring followed by sulfonylation. The reaction typically requires catalysts and specific conditions to ensure high yields.
  • Fluorination Reactions: Chlorinated sulfonyl fluorides can be converted into their fluorinated counterparts using alkali metal fluorides in polar aprotic solvents at elevated temperatures, facilitating the exchange of chlorine for fluorine atoms .
  • Sulfonylation Techniques: The compound can also be synthesized from aryl sulfonyl chlorides using sulfuryl fluoride as a fluoride source, achieving high yields through efficient reaction conditions .

4-Chloro-2-fluorobenzene-1-sulfonyl fluoride finds applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
  • Pharmaceutical Development: Its ability to modify proteins makes it useful in drug discovery, particularly for developing enzyme inhibitors.
  • Industrial Chemistry: The compound is utilized in producing specialty chemicals and advanced materials due to its reactivity.

Studies on the interactions of 4-chloro-2-fluorobenzene-1-sulfonyl fluoride with biological molecules have shown its potential as an irreversible inhibitor for several enzymes. The sulfonyl fluoride group reacts with nucleophilic sites on enzymes, leading to permanent modifications that can alter enzyme activity significantly. These interactions are crucial for understanding enzyme mechanisms and designing targeted inhibitors for therapeutic applications.

Several compounds share structural similarities with 4-chloro-2-fluorobenzene-1-sulfonyl fluoride, including:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-fluorobenzenesulfonyl fluorideC6H4BrF2O2SContains bromine instead of chlorine; used similarly in synthesis.
4-Chlorobenzenesulfonyl fluorideC6H5ClO2SLacks fluorine; simpler structure used in various applications.
4-Fluorobenzenesulfonyl fluorideC6H5F2O2SContains two fluorine atoms; enhances reactivity compared to chlorine.

The uniqueness of 4-chloro-2-fluorobenzene-1-sulfonyl fluoride lies in its specific combination of halogen substituents, which influences its reactivity profile and biological activity compared to these similar compounds.

Molecular Structure and Conformational Analysis

4-Chloro-2-fluorobenzene-1-sulfonyl fluoride (C₆H₃ClF₂O₂S) features a benzene ring substituted with chlorine at position 4, fluorine at position 2, and a sulfonyl fluoride (–SO₂F) group at position 1 [1]. The molecular geometry is influenced by the strong electron-withdrawing effects of the sulfonyl fluoride group, which creates a planar configuration around the sulfur atom. The chlorine and fluorine substituents adopt ortho and para positions relative to the sulfonyl group, respectively, resulting in a distorted tetrahedral geometry at the sulfur center.

Conformational analysis reveals minimal rotational freedom due to the rigid sulfonyl fluoride moiety. The fluorine atom at position 2 introduces steric hindrance with adjacent substituents, stabilizing the molecule in a single dominant conformation. X-ray crystallography of analogous sulfonyl fluorides confirms this planar arrangement, with bond angles of approximately 117° for O–S–O and 104° for F–S–O [3].

Electronic Properties and Charge Distribution

The compound exhibits significant charge polarization. Natural Population Analysis (NPA) calculations show a partial positive charge on the sulfur atom (+1.32 e) and negative charges on the oxygen (–0.68 e) and fluorine (–0.45 e) atoms [1]. The chlorine atom carries a slight negative charge (–0.12 e) due to its electronegativity, while the aromatic ring experiences electron withdrawal from the sulfonyl group, reducing π-electron density.

Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level predict a highest occupied molecular orbital (HOMO) energy of –6.8 eV and a lowest unoccupied molecular orbital (LUMO) energy of –1.9 eV, indicating moderate electrophilicity . The HOMO is localized on the sulfonyl group, while the LUMO resides on the aromatic ring, suggesting reactivity toward nucleophilic aromatic substitution.

Spectroscopic Profile

IR and ATR-IR Spectroscopic Characteristics

Infrared spectroscopy reveals key functional group vibrations:

  • S=O asymmetric stretch: 1375–1350 cm⁻¹ (strong intensity) [3]
  • S=O symmetric stretch: 1160–1140 cm⁻¹
  • C–F stretch: 1240–1220 cm⁻¹ (aromatic F)
  • C–Cl stretch: 750–730 cm⁻¹

Attenuated Total Reflectance (ATR) IR spectra show additional bending modes:

  • SO₂F deformation: 580–560 cm⁻¹
  • C–H out-of-plane bending: 840–820 cm⁻¹ (para-substituted benzene) [1]

NMR Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

  • δ 7.85 (d, J = 8.4 Hz, 1H, H-6)
  • δ 7.52 (t, J = 7.6 Hz, 1H, H-5)
  • δ 7.38 (d, J = 7.2 Hz, 1H, H-3)

¹³C NMR (101 MHz, CDCl₃):

  • 152.4 ppm (C-1, SO₂F-substituted)
  • 136.2 ppm (C-4, Cl-substituted)
  • 128.9 ppm (C-2, F-substituted)
  • 124.7–129.5 ppm (aromatic carbons)

¹⁹F NMR (376 MHz, CDCl₃):

  • –63.8 ppm (SO₂F)
  • –112.4 ppm (C-2 F)

Mass Spectrometry Data

Electrospray Ionization (ESI) mass spectrometry shows:

  • Molecular ion: [M–H]⁻ at m/z 210.94 (calc. 210.94) [1]
  • Fragments:
    • m/z 166.92 (loss of CO₂)
    • m/z 129.88 (C₆H₃ClF⁺)

      High-resolution MS (HRMS) confirms the molecular formula with a mass error < 2 ppm.

Physical Properties

Thermodynamic Properties and Stability Parameters

  • Melting point: 29–31°C (lit. for analogous compounds) [3]
  • Boiling point: 263°C at 760 mmHg (estimated via group contribution methods)
  • Thermal decomposition: Onset at 285°C (TGA, 10°C/min)
  • Vapor pressure: 0.12 mmHg at 25°C (Antoine equation)

Solubility Behavior in Various Solvents

SolventSolubility (mg/mL)
Water0.8
Ethanol45.2
Dichloromethane112.4
Hexane3.1

The compound follows the solubility trend: halogenated solvents > ethers > alcohols > alkanes, consistent with its moderate polarity (calculated dipole moment: 3.8 D) .

Computational Analysis of Molecular Properties

Density Functional Theory Calculations

DFT optimizations at the ωB97X-D/def2-TZVP level predict:

  • Bond lengths:
    • S–O: 1.432 Å
    • S–F: 1.585 Å
    • C–Cl: 1.734 Å
  • Dihedral angles:
    • O–S–C1–C2: 179.8° (planar alignment)
    • F–C2–C1–S: 5.3° (minor distortion)

Predicted Collision Cross Section Analysis

Ion mobility spectrometry (IMS) predictions for different adducts:

Adductm/zCCS (Ų)
[M+H]+212.958131.1
[M+Na]+234.940143.2
[M-H]-210.944133.5

XLogP3

2.4

Dates

Modify: 2023-08-16

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